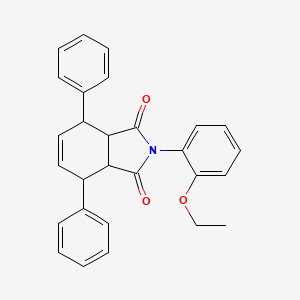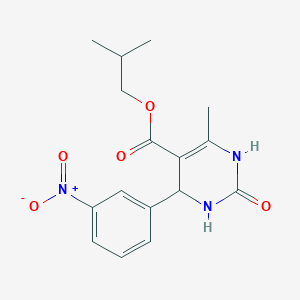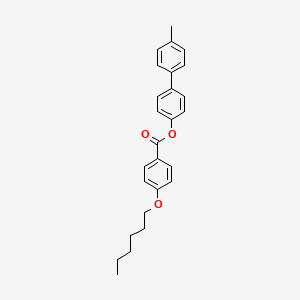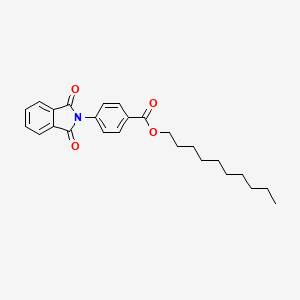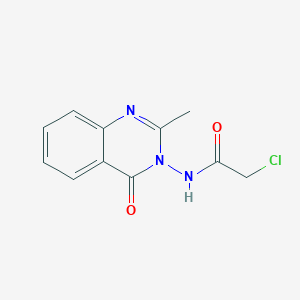
Acetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-methyl-4-oxo-3,4-dihydroquinazoline.
Chlorination: The quinazolinone derivative is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 2-position.
Acetylation: The final step involves the acetylation of the chlorinated quinazolinone with acetic anhydride in the presence of a base such as pyridine to yield 2-chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-Chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines, thiols, and alkoxides to form new derivatives.
Reduction Reactions: The carbonyl group in the quinazolinone core can be reduced to form the corresponding alcohol.
Oxidation Reactions: The methyl group at the 2-position can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride or potassium carbonate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
科学的研究の応用
2-Chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Industrial Applications:
作用機序
The mechanism of action of 2-chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may modulate signaling pathways involved in inflammation and immune response.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide
- 2-Chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-7-yl)acetamide
- 2-Chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-8-yl)acetamide
Uniqueness
2-Chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The position of the chlorine atom and the acetamide group significantly influence its interaction with molecular targets, making it a valuable compound for drug development and research.
特性
CAS番号 |
6761-07-5 |
|---|---|
分子式 |
C11H10ClN3O2 |
分子量 |
251.67 g/mol |
IUPAC名 |
2-chloro-N-(2-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-13-9-5-3-2-4-8(9)11(17)15(7)14-10(16)6-12/h2-5H,6H2,1H3,(H,14,16) |
InChIキー |
VCMWUZCYIYMJBF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-3-Methyl-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11705838.png)
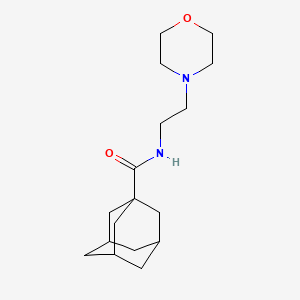
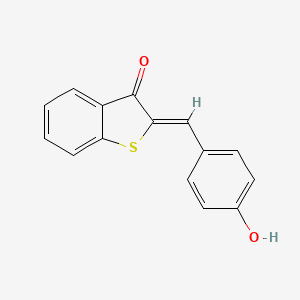
![6-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11705864.png)
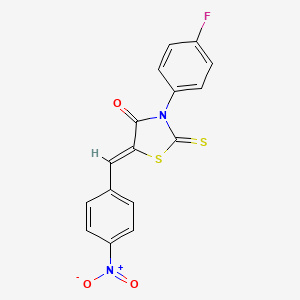
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11705877.png)



